molecular formula C19H19N3O2 B7177438 N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide

N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B7177438
M. Wt: 321.4 g/mol
InChI Key: XQENDZBAKOTDTE-UHFFFAOYSA-N
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Description

N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(16-7-5-9-20-18(16)22-10-3-4-11-22)21-12-14-13-24-17-8-2-1-6-15(14)17/h1-2,5-9,13H,3-4,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQENDZBAKOTDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)NCC3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the pyrrolidine and pyridine rings through various coupling reactions. Key steps may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The benzofuran intermediate is then coupled with pyrrolidine and pyridine derivatives using reagents such as palladium catalysts and bases.

    Final Assembly: The final product is obtained through amide bond formation between the benzofuran-pyrrolidine intermediate and the pyridine carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Piperidine derivatives of the pyridine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activities.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Biology: Study of its interactions with biomolecules and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the pyrrolidine and pyridine rings may form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzofuran-2-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide
  • N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-4-carboxamide
  • N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-2-carboxamide

Uniqueness

N-(1-benzofuran-3-ylmethyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to the specific positioning of the benzofuran, pyrrolidine, and pyridine rings, which may confer distinct biological activities and interactions compared to its analogs. The specific arrangement of these rings can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

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